2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone
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Overview
Description
2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-METHYLPHENYL)-1-ETHANONE is a synthetic organic compound that belongs to the class of thiazine derivatives This compound is characterized by the presence of a thiazine ring, a chlorinated aniline group, and a methylphenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-METHYLPHENYL)-1-ETHANONE typically involves the following steps:
Formation of the Thiazine Ring: The thiazine ring can be synthesized by the cyclization of appropriate precursors such as thiourea and α-haloketones under acidic or basic conditions.
Chlorination: The aniline group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated aniline is then coupled with the thiazine ring using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Final Assembly: The final step involves the attachment of the methylphenyl ethanone moiety through a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-METHYLPHENYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorinated aniline group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-METHYLPHENYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: The compound is used in the development of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-METHYLPHENYL)-1-ETHANONE involves its interaction with specific molecular targets such as enzymes and receptors. The thiazine ring can interact with active sites of enzymes, inhibiting their activity. The chlorinated aniline group can form hydrogen bonds with receptor sites, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-[4-CHLOROANILINO]-1-(4-METHYLPHENYL)-1-ETHANONE: Lacks the thiazine ring, resulting in different biological activity.
2-[4-METHOXY(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-METHYLPHENYL)-1-ETHANONE: Contains a methoxy group instead of a chlorine atom, affecting its reactivity and interaction with biological targets.
Uniqueness
The presence of the thiazine ring and the chlorinated aniline group in 2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-METHYLPHENYL)-1-ETHANONE imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H19ClN2OS |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-[4-chloro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C19H19ClN2OS/c1-14-3-5-15(6-4-14)18(23)13-22(19-21-11-2-12-24-19)17-9-7-16(20)8-10-17/h3-10H,2,11-13H2,1H3 |
InChI Key |
RSFNOCLOVREANA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN(C2=CC=C(C=C2)Cl)C3=NCCCS3 |
Origin of Product |
United States |
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